Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate
Description
Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate: is a chemical compound belonging to the class of benzimidazoles, which are organic heterocyclic compounds containing a benzene ring fused to an imidazole ring
Properties
IUPAC Name |
methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-3-8(11(16)18-2)13-7-4-5-9-10(6-7)15-12(17)14-9/h4-6,8,13H,3H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXHXUXGTIKZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC1=CC2=C(C=C1)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate typically involves the reaction of 2-oxo-1,3-dihydrobenzimidazol-5-ylamine with butanoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to ensure consistent quality and efficiency. Purification steps such as recrystallization or column chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the development of drugs targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism by which Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]acetate
Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]propanoate
Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]pentanoate
Uniqueness: Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate stands out due to its specific structural features and reactivity profile. Its unique combination of functional groups allows for diverse chemical transformations and applications, distinguishing it from other similar compounds.
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